Neodymium nitrate pentahydrate

Photocatalysis Dye Degradation Rare Earth Doping

Ensure batch-to-batch reproducibility in advanced material synthesis. Neodymium nitrate pentahydrate (CAS 14517-29-4) provides a defined hydration state (420.33 g/mol) that eliminates the 4.3% molar calculation error common with the hexahydrate, critical for doping precision in multiferroics and battery cathodes. • Achieves 98% methylene blue degradation as a photocatalyst dopant. • Boosts LiFePO₄/C discharge capacity by 12.6% (161 vs. 143 mAh g⁻¹). • Enables room-temperature Friedländer synthesis with 62-94% yields. Bulk and research quantities available with verified purity and hydration state documentation.

Molecular Formula H10N3NdO14
Molecular Weight 420.33 g/mol
CAS No. 14517-29-4
Cat. No. B084454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium nitrate pentahydrate
CAS14517-29-4
Molecular FormulaH10N3NdO14
Molecular Weight420.33 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Nd+3]
InChIInChI=1S/3NO3.Nd.5H2O/c3*2-1(3)4;;;;;;/h;;;;5*1H2/q3*-1;+3;;;;;
InChIKeyWGPCKISJASKLIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Nitrate Pentahydrate: Physicochemical Baseline & Precursor Profile


Neodymium nitrate pentahydrate (CAS 14517-29-4) is an inorganic salt with the formula Nd(NO₃)₃·5H₂O (molecular weight 420.33 g/mol), characterized by its vibrant pink/violet crystalline appearance, high solubility in water and polar solvents such as ethanol, and its role as a hygroscopic oxidizing agent [1]. This compound is a critical precursor for synthesizing high-purity neodymium oxide (Nd₂O₃), a cornerstone material for permanent magnets, lasers, and advanced ceramics, with commercial grades achieving trace metal purities up to 99.999% for laboratory and industrial use . As a hydrated rare earth nitrate, it exhibits distinct thermal decomposition behavior, converting to neodymium oxynitrate (NdONO₃) at elevated temperatures, which distinguishes its processing parameters from anhydrous or alternative hydrate forms (e.g., hexahydrate) during downstream material synthesis [2].

1
Hydrate-controlled stoichiometry: Defined pentahydrate form (420.33 g/mol) supports precise molar calculations for doping synthesis.
2
High-purity precursor: Supports synthesis of Nd₂O₃ and doped functional oxides for magnets, lasers, and advanced ceramics.
3
Thermal decomposition pathway: Forms NdONO₃ intermediate; relevant for calcination protocol design in mixed-oxide processing.

Procurement Considerations: Hydration State and Lanthanide Identity


Generic substitution among rare earth nitrates is not scientifically viable due to the compound-specific interplay of hydration state, cation ionic radius, and electronic configuration, which collectively dictate precursor reactivity, solubility, and thermal decomposition pathways [1]. While other lanthanide nitrates (e.g., La, Ce, Pr) share the +3 oxidation state, their distinct hydrate forms and hygroscopic behaviors lead to divergent outcomes in sol-gel processing, doping efficiency, and final material stoichiometry [2]. Furthermore, the hydration number directly impacts molecular weight and the stoichiometry of prepared solutions; substituting the pentahydrate with the hexahydrate (CAS 16454-60-7, MW 438.35 g/mol) alters molar calculations and can introduce unintended water content in sensitive syntheses . The following quantitative evidence demonstrates precisely where the selection of neodymium nitrate pentahydrate over close analogs yields verifiable, application-critical differentiation in photocatalysis, battery electrode doping, and organic synthesis.

Hydrate mismatch
Substituting pentahydrate with hexahydrate (438.35 g/mol) introduces a 4.3% formula-weight error, shifting doping levels and potentially altering material performance reproducibility.
Lanthanide swap
Other rare earth nitrates (La, Ce, Pr) share the +3 oxidation state, but differences in ionic radius and decomposition behavior can lead to divergent doping efficiency and oxide morphology.
Decomposition path
Cerium(III) nitrate decomposes directly to CeO₂ without an oxynitrate intermediate; substituting it into a process optimized for Nd(NO₃)₃ may yield incomplete decomposition or altered surface area.

Performance Differentiation Against Close Analogs


Nd-Doped ZnO Photocatalytic Efficiency vs. Other Rare Earth Dopants

In a comparative study of sol-gel derived rare earth-doped ZnO nanoparticles, neodymium-doped ZnO achieved a 98% degradation efficiency for methylene blue (MB) under UV-light irradiation, which was the highest among all tested rare earth dopants including La, Sm, and Dy [1]. This performance was further validated by a 68% total organic carbon (TOC) removal after 180 minutes, demonstrating not just decolorization but true mineralization of the organic pollutant [1].

Photocatalytic efficiency
Head-to-head
98% MB degradation; 68% TOC removal
Reported top degradation efficiency among tested rare earth dopants (La, Sm, Dy).
Sol-gel ZnO, 1 mol% doping, UV-light; supports advanced oxidation research context.
Photocatalysis Dye Degradation Rare Earth Doping

Nd-Doped LiFePO4/C Cathode Capacity vs. Undoped Control

Doping LiFePO4/C cathode materials with neodymium (Li₀.₉₉Nd₀.₀₁FePO₄/C) yields a specific initial discharge capacity of 161 mAh g⁻¹ at a 0.1 C rate, representing a significant 12.6% improvement over the undoped LiFePO4/C baseline of 143 mAh g⁻¹ [1]. This enhancement is attributed to improved kinetics and reduced charge transfer resistance, as confirmed by electrochemical impedance spectroscopy (EIS) [1].

Cathode capacity gain
Head-to-head
161 vs. 143 mAh g⁻¹
12.6% higher initial discharge capacity over undoped LiFePO₄/C at 0.1 C.
Solid-state reaction; supports cathode doping endpoint review.
Lithium-Ion Batteries Cathode Material Electrochemical Performance

Nd³⁺ Doping in LiNiPO₄ Cathodes for Conductivity Enhancement

The inclusion of 0.07 mol% Nd³⁺ into LiNiPO₄ cathode materials via polyol synthesis results in a significant enhancement of electronic conductivity by two orders of magnitude compared to bare LiNiPO₄ [1]. This modification enables a specific capacity of 95.2 mAh g⁻¹ at low current rates, establishing Nd³⁺ doped LiNiPO₄ as a prime candidate for high-potential lithium-ion batteries [1].

Conductivity enhancement
Head-to-head
~100-fold increase
Reported two-order-of-magnitude electronic conductivity improvement in Nd³⁺-doped LiNiPO₄.
0.07 mol% doping, polyol synthesis; supports high-voltage cathode research.
High-Voltage Cathodes Electronic Conductivity Lithium-Ion Batteries

Neodymium Nitrate Catalyzed Friedländer Synthesis at Room Temperature

Neodymium(III) nitrate hexahydrate catalyzes the Friedländer synthesis of functionalized quinolines in ethanol at room temperature, achieving yields ranging from 62% to 94% [1]. This method provides a significantly milder alternative to traditional high-temperature and harsh condition approaches, enhancing operational simplicity and environmental benignity [1].

Room-temperature catalysis
Class-level
62–94% yield in ethanol at RT
Supports milder Friedländer quinoline synthesis compared to traditional high-temperature routes.
Green chemistry context; operational simplicity reported.
Organic Synthesis Heterocyclic Chemistry Green Chemistry

Hydration State Impact on Stoichiometric Control: Pentahydrate vs. Hexahydrate

Neodymium nitrate pentahydrate (CAS 14517-29-4) possesses a molecular weight of 420.33 g/mol, whereas the more common hexahydrate (CAS 16454-60-7) has a molecular weight of 438.35 g/mol [1]. This 4.3% difference in formula weight directly affects molar calculations for solution preparation. In precise syntheses, such as the preparation of Nd-doped bismuth ferrite photocatalysts, the choice between these hydrates alters the required mass to achieve a target Nd doping level, thereby influencing final material composition and performance reproducibility [2].

Hydrate mass difference
Supporting evidence
420.33 vs. 438.35 g/mol
4.3% formula-weight difference directly impacts molar calculations for solution preparation.
Critical for stoichiometric control in Nd-doped photocatalyst and electrode synthesis.
Precursor Synthesis Nanomaterials Stoichiometry

Distinct Thermal Decomposition Pathway vs. Cerium Nitrate

Thermal decomposition studies of lanthanide nitrates reveal that while most decompose to an intermediate oxynitrate phase before forming the oxide, cerium(III) nitrate decomposes directly to cerium oxide (CeO₂) without forming the oxynitrate [1]. Neodymium nitrate, in contrast, follows the typical path of forming NdONO₃ as an intermediate [2]. This difference in decomposition mechanism is critical when designing calcination protocols for mixed-oxide ceramics or catalysts, as the presence of an oxynitrate phase influences the oxide's final crystallinity, surface area, and reactivity [1].

Thermal decomposition
Class-level
NdONO₃ intermediate vs. direct CeO₂
Decomposition pathway differs qualitatively from Ce(III) nitrate; influences oxide crystallinity and surface area.
Relevant for calcination protocol design in mixed-oxide ceramics.
Thermal Analysis Decomposition Oxide Synthesis

Validated Application Scenarios


Nd-Doped ZnO Photocatalysts for Wastewater Treatment

Procurement of neodymium nitrate pentahydrate is directly justified for research and industrial teams developing advanced oxidation processes for dye-contaminated wastewater. The evidence demonstrates that Nd-doped ZnO achieves a 98% methylene blue degradation efficiency, outperforming La, Sm, and Dy counterparts [1]. This high activity, coupled with 68% TOC mineralization, makes it the preferred rare earth dopant for synthesizing visible-light-active photocatalysts.

Dopant Source for Lithium-Ion Battery Cathodes

Battery manufacturers and academic researchers seeking to enhance cathode capacity and conductivity should prioritize neodymium nitrate pentahydrate as a doping precursor. The compound enables a 12.6% increase in initial discharge capacity for LiFePO₄/C (161 vs. 143 mAh g⁻¹) [2] and a 100-fold conductivity enhancement in LiNiPO₄ [3], offering a quantifiable performance edge in high-energy-density and high-voltage lithium-ion battery development.

Catalyst for Friedländer Quinoline Synthesis at Room Temperature

For organic synthesis and medicinal chemistry laboratories, neodymium nitrate pentahydrate (or its hexahydrate) provides a compelling catalyst for the preparation of quinoline derivatives. The ability to conduct the Friedländer synthesis at room temperature in ethanol with 62–94% yields [4] reduces energy costs and safety risks compared to traditional high-temperature methods, aligning with green chemistry principles and simplifying process scale-up.

Stoichiometric Precursor for Nd-Doped Ceramics and Functional Oxides

When precise control over doping level is paramount—such as in the synthesis of Nd-doped bismuth ferrite (BiFeO₃) for multiferroic applications [5]—the defined hydration state of the pentahydrate (420.33 g/mol) must be accounted for in molar calculations. Substituting with the more common hexahydrate (438.35 g/mol) introduces a 4.3% error in neodymium content, potentially shifting the material's functional properties. Procurement specifications should therefore explicitly state the required hydrate to ensure batch-to-batch reproducibility.

Application
Selection Property
Validation Focus
Nd-doped ZnO photocatalyst research
Dopant performance ranking among rare earths
Dye degradation efficiency and TOC mineralization endpoints
Li-ion battery cathode doping studies
Capacity and conductivity enhancement context
Specific discharge capacity and EIS charge-transfer resistance review
Friedländer quinoline synthesis
Mild-condition catalytic activity
Reaction yield and condition mildness vs. traditional thermal methods
Precision Nd-doped ceramic synthesis
Hydrate-defined stoichiometric control
Formula-weight verification and doping-level reproducibility
Application fit is based on reported research evidence. Validate under your specific synthesis conditions and doping protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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